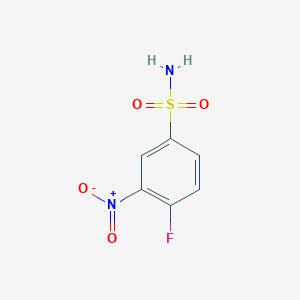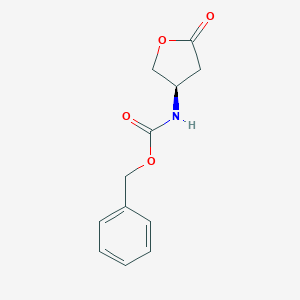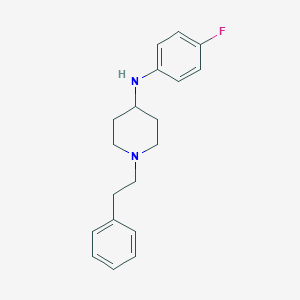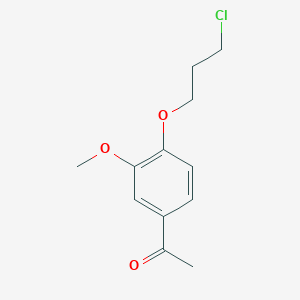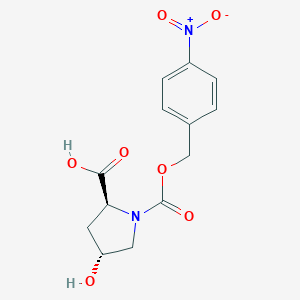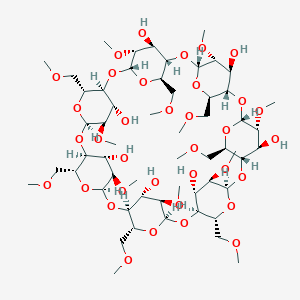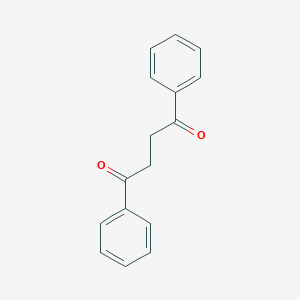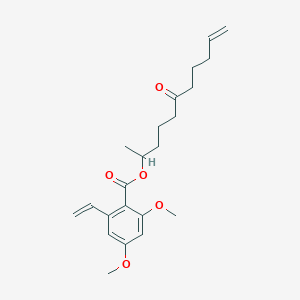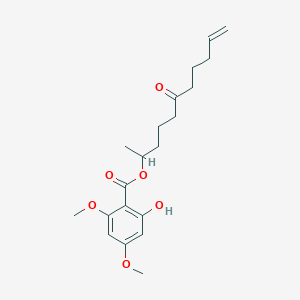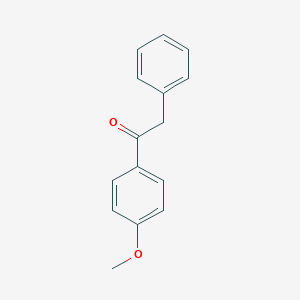
1-(4-Methoxyphenyl)-2-phenylethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-Methoxyphenyl)-2-phenylethanone often involves strategic reactions that introduce specific functional groups. For example, the crystal structure of 2-(4-methoxybenzylthio)-1-phenylethanone and related compounds reveals the importance of heterocyclic structures in biological activities, showcasing the diverse synthetic routes employed for such molecules (Heravi et al., 2009).
Molecular Structure Analysis
The detailed molecular structure, including conformational disorder in the methoxy groups and the non-planar nature of specific rings, is crucial for understanding the physical and chemical properties of compounds like 1-(4-Methoxyphenyl)-2-phenylethanone. The crystal structure analyses provide insights into the arrangement and interactions within these molecules (Akkurt et al., 2003).
Chemical Reactions and Properties
1-(4-Methoxyphenyl)-2-phenylethanone and its derivatives undergo various chemical reactions, leading to the formation of complex structures with interesting properties. For instance, the compound undergoes dehydrochlorination in acetonitrile to yield trans-p-methoxy stilbene, demonstrating the influence of electron-donating groups and charge delocalization on reaction mechanisms (Kumar & Balachandran, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on similar compounds emphasize the role of intermolecular forces, such as hydrogen bonding and π-π stacking interactions, in determining these properties (Nye et al., 2013).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, of 1-(4-Methoxyphenyl)-2-phenylethanone is closely related to its functional groups and molecular geometry. Studies highlight the synthesis and reactions of derivatives, showcasing the versatility and range of chemical transformations possible with such structures (Pimenova et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALKSRAHVYFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907346 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-phenylethanone | |
CAS RN |
1023-17-2 | |
| Record name | 1023-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


